
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol, also known as PCOL, is a chiral compound that belongs to the family of arylcyclohexanols. It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been synthesized from chlorobenzene, cyclohexene, and acetyl chloride through a series of reactions including Friedel-Crafts and Baeyer-Villiger reactions. This process results in a new synthesis route for 4-(4-chlorophenyl)cyclohexanone (Ye, 2007).
Crystallography and Molecular Structure
- Cyclohexanol derivatives, including those closely related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol, display intriguing crystal structures. These structures exhibit diverse space groups and molecular conformations, contributing valuable insights into the field of crystallography (Samshuddin et al., 2014).
Catalysis and Environmental Applications
- In catalysis, derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol are involved in the conversion of chlorophenols into cyclohexane, a process with significant environmental implications. This conversion utilizes catalysts like Pd-Rh and involves steps like hydrodechlorination and hydrogenation, making it relevant for detoxifying harmful substances (Bovkun et al., 2005).
Photogeneration and Reactivity Studies
- The photochemistry of compounds related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been explored, showing pathways like reductive dehalogenation. These studies provide insights into the reactivity of such compounds under various conditions, contributing to the understanding of their chemical behavior (Protti et al., 2004).
Nanoparticle Research
- Research involving size-controlled Rh nanoparticles has examined their role as catalysts in reactions involving derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol. This research is significant for understanding the effect of particle size and oxidation state on catalytic activity and selectivity (Baeza et al., 2014).
Propriétés
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCXAWGMMJYLJ-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)
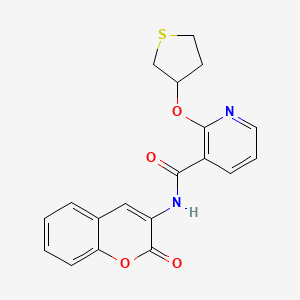
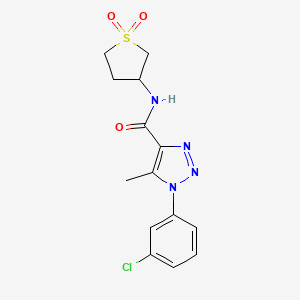
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)


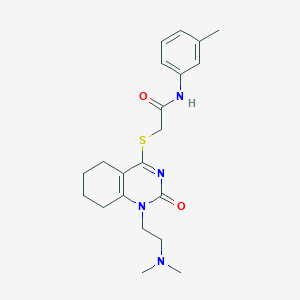
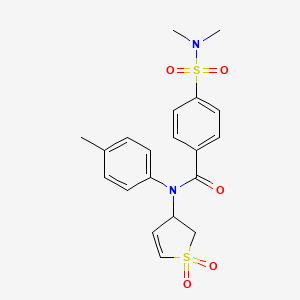
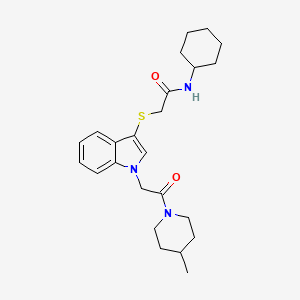

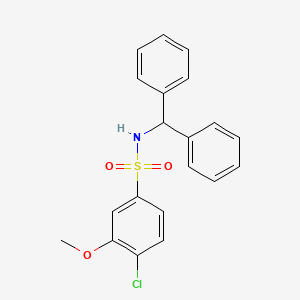
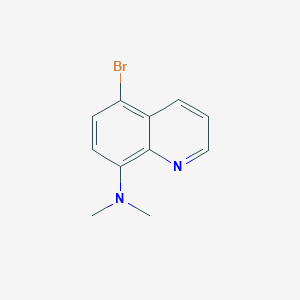
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)